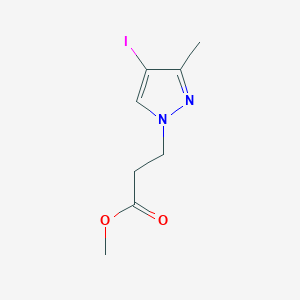

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-6-7(9)5-11(10-6)4-3-8(12)13-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBGURQJHMNZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 3-methyl-1H-pyrazole with iodine in the presence of a suitable base, followed by esterification with methyl propanoate . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group in place of the iodine atom .

Scientific Research Applications

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The iodine substitution can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Esters

The iodine substituent in the title compound distinguishes it from other halogenated analogs. Key comparisons include:

Key Findings :

- Iodine vs. Bromine/Chlorine : The iodine atom increases molar mass and lipophilicity, which may enhance membrane permeability in drug design but also raises synthetic complexity and cost. Bromine and chlorine analogs are lighter and more commonly used in catalysis or as intermediates .

- Methyl Substitution: The additional methyl group at the 3-position on the pyrazole ring in the title compound may sterically hinder interactions compared to non-methylated analogs, affecting binding affinity in biological systems .

Ethyl Ester Analogs

Ethyl esters of pyrazole derivatives are prevalent in medicinal chemistry. Examples include:

Key Findings :

- Ester Group Flexibility : Methyl esters (as in the title compound) generally exhibit higher metabolic stability than ethyl esters, which may be advantageous in drug design.

- Heterocyclic Diversity : Compounds like I-6230 incorporate pyridazine or isoxazole rings, expanding pharmacological scope but diverging from pyrazole-specific mechanisms .

Urea and Sulfonyl Derivatives

Pyrazole-based ureas and sulfonates highlight functional group versatility:

Key Findings :

- Functional Group Impact : Urea and sulfonyl groups introduce hydrogen-bonding capabilities, enhancing target binding compared to ester-based compounds like the title molecule. However, esters offer simpler synthetic routes and better bioavailability .

Biological Activity

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative with significant potential in various biological applications. This compound, identified by its CAS number 1175275-82-7, has garnered attention due to its unique structural properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H9IN2O2 |

| Molecular Weight | 280.06 g/mol |

| CAS Number | 1175275-82-7 |

| Synonyms | 3-(4-iodopyrazol-1-yl)-propionic acid methyl ester |

The biological activity of Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is primarily attributed to its interaction with specific molecular targets. Recent studies suggest that compounds containing the pyrazole moiety can act as modulators of various receptors, including glutamate receptors. For instance, similar pyrazole derivatives have been identified as negative allosteric modulators of mGluR5, which is implicated in neurological conditions such as Parkinson's disease and schizophrenia .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. The presence of the iodine atom in Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate enhances its biological activity, potentially increasing its efficacy against bacterial strains. A comparative study demonstrated that related compounds showed significant inhibition against various pathogens, suggesting a promising role for this compound in antimicrobial therapy.

Study on Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial properties of several pyrazole derivatives, Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate exhibited notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined through broth dilution methods, yielding results comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate | 32 | Staphylococcus aureus |

| Methyl 3-(4-methylpyrazolyl)propanoate | 64 | Escherichia coli |

Neuropharmacological Studies

In neuropharmacological assessments, compounds structurally similar to Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate were evaluated for their effects on neurotransmitter systems. These studies highlighted the compound's potential to modulate glutamatergic signaling pathways, which are crucial in the pathophysiology of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often prepared by cyclocondensation of hydrazines with β-keto esters, followed by iodination at the 4-position using iodine monochloride (ICl) in a polar aprotic solvent like DMF . Optimization involves controlling temperature (60–80°C) and stoichiometric ratios to minimize byproducts. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For instance, the methyl ester group typically resonates at δ 3.6–3.8 ppm, while pyrazole protons appear as distinct singlets .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z for CHINO: ~318.04) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation of the iodo substituent and hydrolysis of the ester group. Stability studies using periodic HPLC analysis show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazole derivatives?

- Methodology :

- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects. For example, antibacterial activity in pyrazoles may plateau due to solubility limits .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid metabolic degradation .

- Structural Analog Comparison : Synthesize analogs (e.g., chloro- or trifluoromethyl-substituted pyrazoles) to isolate the role of the iodo group in activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound?

- Methodology :

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify reactive sites. For instance, the iodine atom’s polarizability may enhance binding to hydrophobic enzyme pockets .

- Crystallographic Studies : Single-crystal X-ray diffraction (as in and ) reveals bond angles and conformations critical for target interactions.

- Bioisosteric Replacement : Substitute iodine with bioisosteres (e.g., bromine or CF) to evaluate potency changes while maintaining steric bulk .

Q. How can researchers address challenges in detecting low-concentration degradation products?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.